Lipophilicity Advantage Over the Non‑Halogenated Parent Scaffold
The target compound (XLogP3 = 1.6) is 1.08 log units more lipophilic than the non‑brominated analog methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (LogP = 0.52) [1]. This increased lipophilicity can improve passive membrane permeability, a critical parameter for orally bioavailable drug candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: LogP = 0.52 |
| Quantified Difference | ΔLogP = +1.08 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) and chemsrc LogP algorithm |
Why This Matters
For procurement decisions, the 1.08 log unit increase indicates the brominated compound is better suited as an intermediate for CNS‑penetrant or orally absorbed candidates than the non‑brominated scaffold.
- [1] PubChem CID 118129997, computed XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/118129997 View Source
